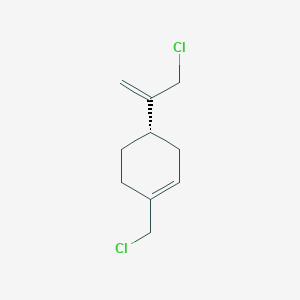
(4S)-1-(Chloromethyl)-4-(3-chloroprop-1-en-2-yl)cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-1-(Chloromethyl)-4-(3-chloroprop-1-en-2-yl)cyclohex-1-ene is an organic compound that features a cyclohexene ring substituted with chloromethyl and chloropropenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-1-(Chloromethyl)-4-(3-chloroprop-1-en-2-yl)cyclohex-1-ene can be achieved through several synthetic routes. One common method involves the chlorination of a suitable cyclohexene precursor. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the target compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the chloromethyl and chloropropenyl groups to their respective alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Applications De Recherche Scientifique
(4S)-1-(Chloromethyl)-4-(3-chloroprop-1-en-2-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (4S)-1-(Chloromethyl)-4-(3-chloroprop-1-en-2-yl)cyclohex-1-ene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(4S)-1-(Bromomethyl)-4-(3-bromoprop-1-en-2-yl)cyclohex-1-ene: Similar structure but with bromine atoms instead of chlorine.
(4S)-1-(Hydroxymethyl)-4-(3-hydroxyprop-1-en-2-yl)cyclohex-1-ene: Hydroxyl groups instead of chlorine atoms.
(4S)-1-(Methoxymethyl)-4-(3-methoxyprop-1-en-2-yl)cyclohex-1-ene: Methoxy groups instead of chlorine atoms.
Uniqueness: The presence of chlorine atoms in (4S)-1-(Chloromethyl)-4-(3-chloroprop-1-en-2-yl)cyclohex-1-ene imparts unique reactivity and properties compared to its analogs. Chlorine atoms can participate in various chemical reactions, making this compound versatile for different applications.
Propriétés
Numéro CAS |
917987-33-8 |
|---|---|
Formule moléculaire |
C10H14Cl2 |
Poids moléculaire |
205.12 g/mol |
Nom IUPAC |
(4S)-1-(chloromethyl)-4-(3-chloroprop-1-en-2-yl)cyclohexene |
InChI |
InChI=1S/C10H14Cl2/c1-8(6-11)10-4-2-9(7-12)3-5-10/h2,10H,1,3-7H2/t10-/m1/s1 |
Clé InChI |
YSFWVIVMRZBUEI-SNVBAGLBSA-N |
SMILES isomérique |
C=C(CCl)[C@H]1CCC(=CC1)CCl |
SMILES canonique |
C=C(CCl)C1CCC(=CC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


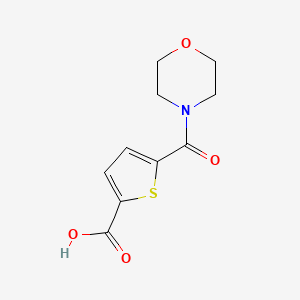
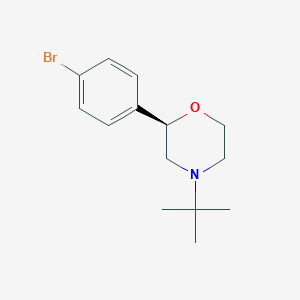

![2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-2-methylpropan-1-ol](/img/structure/B12625698.png)
![[(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane](/img/structure/B12625702.png)
![4-[6-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12625703.png)

![2-(2-{[4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-yl]oxy}ethoxy)ethan-1-ol](/img/structure/B12625716.png)
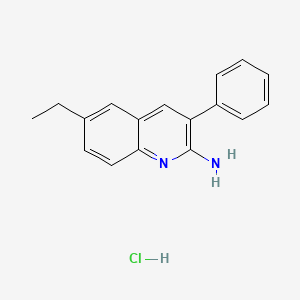
![1-(Thiomorpholin-4-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}ethanone](/img/structure/B12625734.png)
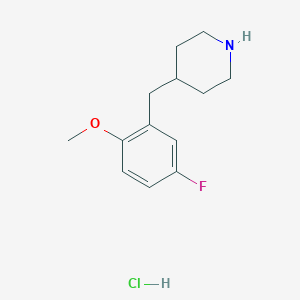
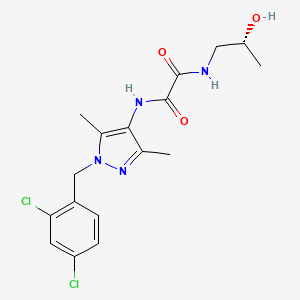
![(3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B12625747.png)
![5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12625754.png)
